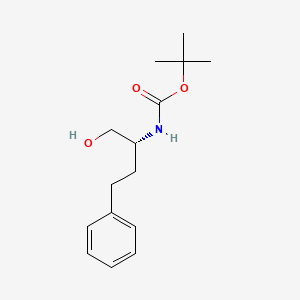
tert-Butyl (R)-(1-hydroxy-4-phenylbutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-®-2-amino-4-phenylbutan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-2-amino-4-phenylbutan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is dissolved in a suitable solvent, such as dichloromethane, and Boc2O is added slowly with stirring. The reaction mixture is then allowed to stir at room temperature until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of Boc-®-2-amino-4-phenylbutan-1-ol may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Boc-®-2-amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of the corresponding alcohol
Substitution: Formation of the corresponding halide or other substituted products
科学的研究の応用
Boc-®-2-amino-4-phenylbutan-1-ol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Boc-®-2-amino-4-phenylbutan-1-ol involves the protection of the amino group by the Boc group. The Boc group is introduced through the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O). The resulting Boc-protected amino group is stable under basic and neutral conditions but can be selectively removed under acidic conditions. This allows for the selective deprotection of the amino group, enabling further functionalization of the molecule .
類似化合物との比較
Boc-®-2-amino-4-phenylbutan-1-ol can be compared with other Boc-protected amino alcohols and amino acids. Some similar compounds include:
Boc-®-2-amino-3-phenylpropanoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
Boc-®-2-amino-5-phenylpentan-1-ol: Similar in structure but with an additional methylene group in the carbon chain.
Boc-®-2-amino-4-methylpentan-1-ol: Similar in structure but with a methyl group instead of a phenyl group.
The uniqueness of Boc-®-2-amino-4-phenylbutan-1-ol lies in its specific combination of a Boc-protected amino group and a phenyl-substituted hydroxyl group, making it a valuable building block in organic synthesis.
特性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChIキー |
SJODCYRYHPVMMQ-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)CO |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















